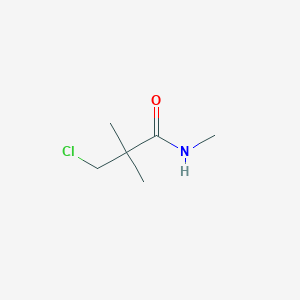

3-Chloro-N,2,2-trimethylpropanamide

Description

Significance of Halogenated Amides in Chemical Synthesis

The incorporation of halogen atoms into amide structures, creating halogenated amides, significantly broadens their synthetic utility. Halogen atoms, being good leaving groups, render the adjacent carbon atom susceptible to nucleophilic attack, making halogenated amides key intermediates in a variety of chemical transformations. This reactivity is harnessed to construct more complex molecules through carbon-carbon and carbon-heteroatom bond-forming reactions. acs.org

Halogenated amides are particularly valuable in the synthesis of heterocyclic compounds, which are prevalent in many biologically active molecules. For example, 3-chloro monocyclic β-lactams, a class of halogenated amides, have demonstrated powerful antibacterial, antimicrobial, and anti-inflammatory activities. The synthesis of such compounds often relies on the reactivity imparted by the halogen atom.

Moreover, the presence of a halogen can influence the conformational preferences and electronic properties of a molecule, which can be crucial for its biological activity. The introduction of halogens can enhance the binding affinity of a drug candidate to its target receptor and improve its metabolic stability. nih.govacs.org Modern synthetic methods, including the use of halogenase enzymes, are being developed to achieve regioselective halogenation of organic compounds, further expanding the toolkit available to chemists. acs.org

Overview of the Research Landscape for 3-Chloro-N,2,2-trimethylpropanamide and Analogues

Specific research on this compound (CAS Number: 73434-12-5) is limited in publicly available scientific literature. However, by examining its structural analogues, we can infer its potential chemical behavior and areas of research interest. The structure combines a sterically hindered 2,2-dimethylpropanamide core with a chlorine atom at the 3-position and a methyl group on the amide nitrogen.

The synthesis of similar chlorinated N-substituted amides often involves the reaction of an appropriate amine with a chlorinated acyl chloride. For example, the synthesis of 3-chloro-N,N-dimethylpropanamide has been reported from dimethylamine (B145610) and 3-chloropropanoyl chloride. This suggests a plausible synthetic route to this compound could involve the reaction of N-methylamine with 3-chloro-2,2-dimethylpropanoyl chloride.

The reactivity of this compound would likely be dominated by the presence of the chlorine atom. It could serve as a precursor for the synthesis of various derivatives through nucleophilic substitution reactions at the C-3 position. The steric hindrance provided by the two methyl groups at the C-2 position might influence the rate and outcome of such reactions.

While direct experimental data for this compound is scarce, the properties of its analogues are documented. The following tables provide an overview of the key chemical identifiers and computed properties for the target compound and some of its close structural relatives.

Table 1: Chemical Identification of this compound and Analogues

| Compound Name | CAS Number | Molecular Formula |

| This compound | 73434-12-5 | C6H12ClNO |

| 3-chloro-N-hydroxy-N,2,2-trimethylpropanamide | 81777-77-7 | C6H12ClNO2 |

| 3-Chloro-N,N,2-trimethylpropan-1-amine hydrochloride | 4261-67-0 | C6H15Cl2N |

| N,N,2-trimethylpropanamide | 21678-37-5 | C6H13NO |

Table 2: Computed Physicochemical Properties of this compound and an Analogue

| Property | This compound (Predicted) | N,N,2-trimethylpropanamide nih.gov |

| Molecular Weight | 149.63 g/mol | 115.17 g/mol |

| XLogP3 | 1.5 | 0.8 |

| Hydrogen Bond Donor Count | 1 | 0 |

| Hydrogen Bond Acceptor Count | 1 | 1 |

| Rotatable Bond Count | 2 | 2 |

| Exact Mass | 149.060741 g/mol | 115.099714 g/mol |

| Monoisotopic Mass | 149.060741 g/mol | 115.099714 g/mol |

| Topological Polar Surface Area | 29.1 Ų | 20.3 Ų |

| Heavy Atom Count | 9 | 8 |

| Complexity | 118 | 86.5 |

The data presented in Table 2, largely based on computational predictions for the title compound, suggests a molecule with moderate lipophilicity (XLogP3) and a relatively simple structure. The presence of the chlorine atom in this compound increases its molecular weight and predicted lipophilicity compared to its non-halogenated counterpart, N,N,2-trimethylpropanamide. These differences are expected to influence its solubility, reactivity, and potential biological interactions.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-N,2,2-trimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNO/c1-6(2,4-7)5(9)8-3/h4H2,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWZDRCUOLUCSJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCl)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10651002 | |

| Record name | 3-Chloro-N,2,2-trimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73434-12-5 | |

| Record name | 3-Chloro-N,2,2-trimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Chloro N,2,2 Trimethylpropanamide

Halogenation Approaches for 2,2-Dimethylpropanamide Derivatives

A primary route for synthesizing 3-Chloro-N,2,2-trimethylpropanamide involves the direct, selective chlorination of a 2,2-dimethylpropanamide derivative. This pathway is advantageous for its atom economy but presents significant challenges in controlling the position of halogenation.

Regioselective Chlorination Strategies and Mechanisms

Achieving regioselectivity in the chlorination of aliphatic chains requires overcoming the statistical probability of reaction at various C-H bonds. For a precursor like N,2,2-trimethylpropanamide, the target is the specific chlorination at the C-3 methyl groups, avoiding the N-methyl group or the tertiary C-H bond.

Strategies often employ free-radical halogenation, where a chlorine radical selectively abstracts a hydrogen atom, followed by reaction with molecular chlorine (or another chlorine source) to form the C-Cl bond. The selectivity of this hydrogen abstraction is key. While tertiary C-H bonds are typically more reactive towards radical abstraction, steric hindrance from the adjacent quaternary center in 2,2-dimethylpropanamide derivatives can influence the reaction's course.

A plausible mechanism involves the use of a radical initiator (e.g., UV light or AIBN) with a chlorinating agent like sulfuryl chloride (SO₂Cl₂). This generates a chlorine radical which then abstracts a primary hydrogen from one of the C-3 methyl groups. This approach has been shown to be effective in analogous systems, such as the regioselective chlorination of valine derivatives, where reaction occurs at the β-position. rsc.org The use of specific directing groups attached to the amide nitrogen can also enhance regioselectivity by positioning the chlorinating agent in proximity to the desired C-H bonds. nih.gov

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The success of regioselective chlorination is highly dependent on carefully controlled reaction conditions. Factors such as the choice of chlorinating agent, solvent, temperature, and radical initiator can dramatically influence the outcome. Optimization studies aim to find the ideal balance that favors the formation of the desired 3-chloro isomer over other potential byproducts.

A systematic approach to optimization involves varying these parameters, as illustrated in the table below. For instance, solvents like carbon tetrachloride or dichloromethane are common for radical reactions, while the choice between a chemical initiator like AIBN and photochemical initiation can affect reaction rates and side reactions. The concentration of the chlorinating agent is also critical to prevent over-halogenation.

Table 1: Optimization of Regioselective Chlorination This interactive table illustrates how reaction conditions can be varied to optimize the synthesis of this compound via halogenation. Data is representative of typical optimization studies.

| Entry | Chlorinating Agent | Solvent | Initiator | Temperature (°C) | Yield of 3-chloro isomer (%) | Selectivity (%) |

|---|---|---|---|---|---|---|

| 1 | SO₂Cl₂ (1.1 eq) | CCl₄ | AIBN | 80 | 65 | 85:15 |

| 2 | NCS (1.2 eq) | CH₂Cl₂ | UV Light (365 nm) | 25 | 58 | 80:20 |

| 3 | SO₂Cl₂ (1.1 eq) | Benzene | Benzoyl Peroxide | 80 | 72 | 90:10 |

| 4 | Cl₂ (gas) | CCl₄ | UV Light (365 nm) | 25 | 50 | 70:30 |

Nucleophilic Substitution Pathways via 3-Chloropropanoyl Precursors

An alternative and often more controlled synthetic route involves building the molecule from a precursor that already contains the required chlorine atom. This method relies on the formation of the amide bond through nucleophilic acyl substitution.

Exploration of Precursor Reactivity and Functional Group Compatibility

This pathway typically begins with 3-chloropivalic acid. To facilitate amide bond formation, the carboxylic acid is first converted into a more reactive acyl derivative, most commonly an acyl chloride. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride are effective for this transformation, yielding 3-chloropivaloyl chloride.

This activated precursor is highly electrophilic at the carbonyl carbon and reacts readily with nucleophiles. The chosen nucleophile, methylamine (CH₃NH₂), then attacks the carbonyl carbon to form the desired amide. This reaction is generally compatible with the C-Cl bond present in the precursor, as the alkyl chloride is significantly less reactive towards nucleophilic attack by the amine under standard amidation conditions.

Mechanistic Investigations of Substitution Reactions

The core of this pathway is the nucleophilic acyl substitution reaction. chemistrysteps.comlibretexts.org This is a well-established addition-elimination mechanism. chemistrysteps.comlibretexts.org

The mechanism proceeds via two key stages:

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of methylamine attacks the electrophilic carbonyl carbon of 3-chloropivaloyl chloride. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate. libretexts.orgbyjus.com

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair on the oxygen atom reforms the C=O double bond, and in the process, the chloride ion is ejected as a good leaving group. khanacademy.org A second molecule of methylamine then acts as a base to deprotonate the nitrogen, yielding the final, neutral this compound and methylammonium chloride as a byproduct.

This two-step mechanism is characteristic of reactions involving carboxylic acid derivatives and is highly efficient for forming stable amide bonds. chemistrysteps.comlibretexts.org

Emerging Synthetic Routes and Green Chemistry Considerations

Modern synthetic chemistry places increasing emphasis on developing environmentally benign processes. ucl.ac.uk For the synthesis of amides like this compound, green chemistry principles focus on reducing waste, avoiding hazardous solvents, and utilizing catalytic methods. mdpi.com

Several emerging routes for amide synthesis align with these principles:

Solvent-Free Catalysis: One innovative method involves the direct reaction of a carboxylic acid and a nitrogen source (like urea or an amine) in the absence of a solvent. scispace.comsemanticscholar.orgresearchgate.net The use of a simple, recoverable catalyst such as boric acid can facilitate this transformation, often requiring only direct heating of the reactants. scispace.comsemanticscholar.orgresearchgate.net This approach dramatically reduces solvent waste.

Microwave-Assisted Synthesis: The application of microwave irradiation can significantly accelerate chemical reactions, often leading to higher yields in shorter time frames. mdpi.com Catalytic methods using minute quantities of reagents like ceric ammonium (B1175870) nitrate (CAN) under solvent-free microwave conditions represent a rapid and efficient green protocol for amide bond formation. mdpi.com

Halogen-Bonding-Mediated Synthesis: A novel approach utilizes a halogen-bonding system to activate the carboxylic acid, facilitating amide bond formation. rsc.org This method, employing reagents like N-iodosuccinimide, offers a new avenue for peptide and amide synthesis under mild conditions. rsc.org

These emerging strategies offer promising, more sustainable alternatives to traditional synthetic methods for producing halogenated amides.

Reactivity and Mechanistic Investigations of 3 Chloro N,2,2 Trimethylpropanamide

Electrophilic and Nucleophilic Character of the Amide and Halogen Moieties

The reactivity of 3-Chloro-N,2,2-trimethylpropanamide is defined by the dual electronic nature of its functional groups. The molecule features distinct electrophilic and nucleophilic centers that dictate its behavior in chemical reactions.

The amide moiety exhibits both nucleophilic and electrophilic properties. The nitrogen atom possesses a lone pair of electrons, which can act as a nucleophile. However, this nucleophilicity is significantly diminished due to resonance with the adjacent carbonyl group, which delocalizes the lone pair. Amides are generally considered weak nucleophiles but can undergo N-alkylation with alkyl halides under specific conditions, often requiring strong bases. acs.orgacs.org Conversely, the carbonyl carbon is an electrophilic center, susceptible to attack by nucleophiles. This electrophilicity is also tempered by the electron-donating effect of the nitrogen atom. Despite being relatively unreactive, amides can undergo nucleophilic acyl substitution, such as hydrolysis to a carboxylic acid under acidic or basic conditions. libretexts.org

The halogen moiety introduces a primary electrophilic site. The carbon-chlorine bond is polarized, with the carbon atom bearing a partial positive charge (δ+) and the chlorine atom a partial negative charge (δ-). This polarization makes the carbon atom attached to the chlorine an electrophile, susceptible to attack by nucleophiles in substitution reactions. libretexts.orgfishersci.co.uk The chlorine atom itself, with its lone pairs of electrons, is a very weak nucleophile.

The interplay between these two functional groups is critical. The electron-withdrawing nature of the amide group can influence the reactivity of the C-Cl bond, while the steric and electronic properties of the alkyl halide portion affect the accessibility and reactivity of the amide group.

Reaction Kinetics and Thermodynamics in Derivatization Processes

The derivatization of this compound, whether through substitution at the halogenated carbon or reaction at the amide group, is governed by kinetic and thermodynamic principles.

Reaction Kinetics: The rates of derivatization reactions are highly dependent on the specific pathway. For nucleophilic substitution at the carbon bearing the chlorine, the reaction rate is exceptionally slow due to steric hindrance, a characteristic of neopentyl-like halides. stackexchange.compbworks.com Hydrolysis of the amide bond, a common derivatization, is typically a slow process requiring elevated temperatures or the presence of a strong acid or base catalyst. libretexts.orgresearchgate.net The reaction is first-order in both the amide and water under many conditions. researchgate.net The kinetics can be influenced by the pH of the reaction medium. researchgate.net

Below is an interactive table showing representative kinetic and thermodynamic data for typical derivatization reactions involving structurally similar compounds.

| Reaction Type | Reagent/Condition | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Enthalpy Change (ΔH) (kJ/mol) |

| Amide Hydrolysis | Acidic (H₃O⁺) | Low | High | Exergonic |

| Amide Hydrolysis | Basic (OH⁻) | Low | High | Exergonic |

| Nucleophilic Substitution | Strong Nucleophile | Very Low | Very High | Varies |

| Reduction of Amide | LiAlH₄ | Moderate | Moderate | Exergonic |

Note: The values in this table are illustrative and represent general trends for sterically hindered halogenated amides based on established chemical principles.

Stereochemical Aspects in Chiral Transformations Involving the Compound

This compound is an achiral molecule as it does not possess any stereogenic centers and has a plane of symmetry. However, it can be a substrate in chemical transformations that generate chirality. The study of such reactions provides insight into stereochemical control and differentiation. 182.160.97uou.ac.in

Chiral products can be synthesized from this achiral precursor through several key reaction types:

Asymmetric reduction of the carbonyl group: The carbonyl carbon of the amide is prochiral. Using a chiral reducing agent could lead to the formation of a chiral alcohol with one enantiomer favored over the other.

Reactions at the α-carbon to the carbonyl: While this molecule has no α-hydrogens on the acyl side for typical enolate chemistry, derivatization strategies could potentially create a stereocenter.

Substitution at the halogenated carbon: The carbon bearing the chlorine is prochiral. A nucleophilic substitution reaction, if it were to proceed, could theoretically generate a chiral center if the incoming nucleophile leads to a product with four different substituents on that carbon. However, the extreme steric hindrance makes this route challenging. pbworks.comquora.com

The synthesis of chiral compounds from achiral starting materials is a cornerstone of modern organic chemistry. rsc.org In the context of this compound, any transformation that converts one of its prochiral centers into a stereocenter would require a chiral influence, such as a chiral catalyst, reagent, or auxiliary group, to achieve enantioselectivity. nih.gov The stereochemical outcome (e.g., the ratio of enantiomers formed) would depend on the mechanism of the reaction and the nature of the chiral director. youtube.com

Role of the Chlorine Atom in Reaction Pathway Determination

The chlorine atom is central to the reactivity profile of this compound, influencing reaction pathways through both electronic and steric effects.

The chlorine atom exerts a significant electron-withdrawing inductive effect (-I effect) due to its high electronegativity compared to carbon. youtube.comyoutube.comyoutube.com This electronic influence is transmitted through the sigma bonds of the molecule, affecting the electron density at nearby atoms.

The primary consequences of this inductive effect include:

Polarization of the C-Cl bond: This creates a strong dipole, making the carbon atom electrophilic and the target for nucleophiles.

Influence on the Amide Group: The -I effect of the chlorine atom, transmitted through the carbon skeleton, can slightly increase the electrophilicity of the carbonyl carbon. This makes the amide potentially more susceptible to nucleophilic attack compared to a non-halogenated analogue, although this effect diminishes with distance. youtube.com

The table below illustrates the impact of electron-withdrawing groups on acidity, a quantifiable measure of the inductive effect.

| Acid | Substituent | pKa | Effect |

| Acetic Acid | -H | 4.75 | Baseline |

| Chloroacetic Acid | -Cl | 2.87 | Strong -I Effect |

| Dichloroacetic Acid | -Cl, -Cl | 1.25 | Very Strong -I Effect |

| Fluoroacetic Acid | -F | 2.57 | Stronger -I Effect than Cl |

Source: Data derived from principles of inductive effects. youtube.com This table demonstrates how electronegative atoms like chlorine stabilize the conjugate base, thereby increasing the acidity of the parent molecule. A similar, though less pronounced, effect would be observed on the reactivity of the amide portion of this compound.

The chlorine atom functions as a leaving group in nucleophilic substitution reactions. A good leaving group is a weak base, and the chloride ion (Cl⁻) is the conjugate base of a strong acid (HCl), making it a reasonably good leaving group in principle. libretexts.orgyoutube.com However, the efficacy of the leaving group is critically dependent on the structure of the substrate.

The carbon skeleton of this compound is analogous to a neopentyl halide. This structure is famously unreactive in both SN1 and SN2 reactions. stackexchange.comquora.comyoutube.com

SN2 Reaction: The SN2 mechanism requires a backside attack by the nucleophile on the carbon bearing the leaving group. In this molecule, the bulky tert-butyl group adjacent to the CH₂Cl moiety completely blocks this pathway. pbworks.comlibretexts.org This steric hindrance makes the rate of any potential SN2 reaction extremely slow. stackexchange.com

SN1 Reaction: The SN1 mechanism proceeds through the formation of a carbocation intermediate after the leaving group departs. masterorganicchemistry.com The departure of the chloride ion from this substrate would form a primary carbocation, which is highly unstable and energetically unfavorable. pbworks.com While this primary carbocation could theoretically rearrange to a more stable tertiary carbocation, the initial formation of the unstable primary carbocation represents a very high activation energy barrier, making the SN1 pathway also extremely slow. quora.com

The following table compares the relative reactivity of different alkyl halide substrates in SN1 and SN2 reactions.

| Substrate Type | Example | Relative SN2 Rate | Relative SN1 Rate | Primary Reason |

| Methyl | CH₃-Br | >100 | <1 | Unhindered |

| Primary (1°) | CH₃CH₂-Br | 1 | <1 | Minimally hindered |

| Secondary (2°) | (CH₃)₂CH-Br | <0.01 | 1 | Steric hindrance / Carbocation stability |

| Tertiary (3°) | (CH₃)₃C-Br | ~0 | >100 | Extreme hindrance / Stable carbocation |

| Neopentyl | (CH₃)₃CCH₂-Cl | <0.00001 | <1 | Severe hindrance (SN2) / Unstable 1° carbocation (SN1) |

Note: Rates are relative and illustrative, based on established principles of nucleophilic substitution. stackexchange.compbworks.comlibretexts.orgmasterorganicchemistry.com

Therefore, despite chlorine being a competent leaving group in many contexts, the unique sterically hindered structure of this compound renders it highly resistant to standard nucleophilic substitution pathways.

Synthetic Utility of 3 Chloro N,2,2 Trimethylpropanamide As a Chemical Intermediate

Applications in the Construction of Complex Organic Architectures

There is currently no available research detailing the use of 3-Chloro-N,2,2-trimethylpropanamide as a building block in the synthesis of complex organic architectures. While the presence of a reactive chlorine atom and an amide functionality suggests potential for various coupling and cyclization reactions, specific examples of its incorporation into larger, intricate molecular frameworks are not documented. The reactivity of similar, less substituted chloro-amides has been explored, but direct extrapolation to the sterically hindered neopentyl-like structure of this compound would be speculative.

Intermediacy in the Synthesis of Bioactive Small Molecules

The role of this compound as an intermediate in the synthesis of bioactive small molecules is not established in the scientific literature. Although chlorine-containing compounds are prevalent in pharmaceuticals, there are no documented instances where this specific amide serves as a precursor to a biologically active agent. nih.gov

Formation of Novel Heterocyclic Systems

The synthesis of novel heterocyclic systems often relies on precursors containing multiple functional groups that can undergo intramolecular reactions. While the chloro-amide structure of this compound could theoretically serve as a synthon for certain heterocycles, no studies have been published demonstrating such transformations. For instance, the synthesis of N-substituted-3-chloro-2-azetidinones from other chloro-amides highlights a potential pathway for forming four-membered rings, but this has not been reported for this compound itself. mdpi.com

Strategies for Amide Bond Formation and Modification

General methodologies for the formation and modification of amide bonds are abundant in organic chemistry. nih.govnih.gov These strategies often involve the activation of a carboxylic acid followed by reaction with an amine, or the direct coupling of an amine and a carboxylic acid using a variety of reagents. However, literature specifically detailing the synthesis of this compound via these methods, or its subsequent modification, is not available. The synthesis of other N-aryl 2-chloroacetamides has been described through the chloroacetylation of corresponding aryl amines, suggesting a potential route to related compounds. researchgate.net

Development of Specialized Reagents from this compound

The transformation of this compound into specialized reagents for organic synthesis is not a topic that has been addressed in the available scientific literature. The development of reagents often stems from unique reactivity profiles, and without foundational studies on the chemical behavior of this compound, its potential in this area remains unknown. The synthesis of related α-chloro enamines from other amides has been shown to produce versatile synthetic tools, but this has not been extended to this compound. orgsyn.org

Structure Activity Relationship Sar Studies of 3 Chloro N,2,2 Trimethylpropanamide Derivatives

Design and Synthesis of Novel Analogues

The systematic design and synthesis of novel analogues are fundamental to understanding the SAR of a lead compound. For 3-Chloro-N,2,2-trimethylpropanamide, this would involve the strategic modification of its core structure to probe the chemical space and identify key structural features responsible for its hypothetical biological activity.

Exploration of N-Substituent Modifications

The amide nitrogen of this compound presents a prime target for modification. The introduction of a diverse range of substituents could significantly influence the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric bulk, thereby affecting its interaction with a potential biological target.

A hypothetical synthetic strategy could involve the reaction of 3-chloro-2,2-dimethylpropanoyl chloride with a variety of primary and secondary amines. This would yield a library of N-substituted analogues. For instance, reaction with simple alkyl amines would allow for a systematic investigation of the impact of chain length and branching. Introducing aromatic and heteroaromatic rings could explore the potential for π-π stacking or other specific interactions within a target's binding site. Furthermore, the incorporation of functional groups such as hydroxyls, ethers, and carboxylic acids could introduce new hydrogen bond donors and acceptors, potentially enhancing binding affinity and specificity.

To illustrate this hypothetical exploration, the following interactive data table outlines a potential series of N-substituted analogues and their projected physicochemical properties.

| Analogue ID | N-Substituent | Predicted LogP | Predicted Hydrogen Bond Donors | Predicted Hydrogen Bond Acceptors |

| Parent | Methyl | 1.5 | 1 | 1 |

| A-1 | Ethyl | 1.9 | 1 | 1 |

| A-2 | Isopropyl | 2.2 | 1 | 1 |

| A-3 | Phenyl | 3.1 | 1 | 1 |

| A-4 | 4-Hydroxyphenyl | 2.8 | 2 | 2 |

| A-5 | 2-Pyridyl | 2.5 | 1 | 2 |

Variation of the Halogenation Site and Extent

The position and nature of the halogen atom are critical determinants of a molecule's electronic properties and its ability to form halogen bonds. In the parent compound, the chlorine atom is at the 3-position. A systematic SAR study would involve moving this chlorine to the 2-position of the propanamide backbone and evaluating the impact on activity. Additionally, the synthesis of analogues with different halogens (e.g., fluorine, bromine, iodine) at the 3-position would provide insights into the role of halogen size, electronegativity, and polarizability.

Furthermore, the extent of halogenation could be explored by synthesizing di- or tri-halogenated derivatives. However, such modifications would need to be carefully considered to avoid excessive lipophilicity, which could negatively impact pharmacokinetic properties.

Structural Elucidation Techniques for Novel Derivatives

The unambiguous determination of the structure of newly synthesized derivatives is paramount. A combination of modern spectroscopic techniques would be employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to determine the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integration of the proton signals would provide detailed information about the connectivity of atoms. For more complex structures, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to establish through-bond and through-space correlations.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of the synthesized compounds, confirming their elemental composition. Fragmentation patterns observed in the mass spectrum can also provide valuable structural information.

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the presence of key functional groups, such as the amide carbonyl (C=O) and N-H bonds, by their characteristic absorption frequencies.

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction would provide the definitive three-dimensional structure, including bond lengths, bond angles, and stereochemistry. This technique is invaluable for visualizing the precise spatial arrangement of atoms within the molecule.

Computational Chemistry Approaches to SAR Analysis

In conjunction with synthetic efforts, computational chemistry offers powerful tools to rationalize experimental findings and guide the design of future analogues.

Molecular Docking and Ligand-Protein Interaction Profiling

In a scenario where a biological target for this compound has been identified, molecular docking simulations would be a crucial tool. semanticscholar.org This technique predicts the preferred orientation of a ligand when bound to a protein, allowing for the visualization of key interactions such as hydrogen bonds, hydrophobic contacts, and halogen bonds.

By docking a series of synthesized analogues into the active site of the target protein, a correlation between their calculated binding energies and their experimentally determined biological activities could be established. This would help to build a predictive SAR model. For example, if an N-phenyl analogue shows higher activity, docking studies might reveal a favorable π-π stacking interaction with an aromatic amino acid residue in the binding pocket.

Quantum Chemical Calculations for Conformational Analysis and Electronic Structure

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed insights into the electronic structure and conformational preferences of molecules. nii.ac.jp For the derivatives of this compound, these calculations could be used to:

Determine low-energy conformations: Molecules can exist in multiple conformations, and understanding the preferred shapes is crucial for predicting how they will interact with a biological target. Quantum chemical methods can calculate the relative energies of different conformers, identifying the most stable ones. nii.ac.jpresearchgate.net

Calculate electronic properties: Properties such as electrostatic potential maps, frontier molecular orbital energies (HOMO and LUMO), and partial atomic charges can be calculated. These properties provide insights into the reactivity of the molecule and its ability to participate in various intermolecular interactions. For instance, the electrostatic potential map can highlight regions of the molecule that are electron-rich or electron-poor, indicating potential sites for hydrogen bonding or electrostatic interactions.

By combining the insights from these computational approaches with the experimental data from the synthesized analogues, a robust SAR model could be developed. This model would not only explain the observed activity of the current set of compounds but also guide the rational design of new, potentially more potent and selective derivatives of this compound.

Biological Activities and Mechanistic Underpinnings of 3 Chloro N,2,2 Trimethylpropanamide and Its Derivatives

Antimicrobial Efficacy and Mechanisms of Action

Derivatives of 3-Chloro-N,2,2-trimethylpropanamide, particularly those incorporating an azetidin-2-one (B1220530) ring, have demonstrated notable antimicrobial properties. The inclusion of a chloro group is often considered a key factor in enhancing the antimicrobial potency of these molecules. nih.gov

Antibacterial Spectrum and Minimum Inhibitory Concentration (MIC) Studies

A series of chalcone-azetidin-2-one derivatives have been synthesized and evaluated for their antibacterial and antifungal activities using the broth dilution method to determine their Minimum Inhibitory Concentration (MIC). researchgate.net The studies reveal that specific substitutions on the phenyl ring of the chalcone (B49325) moiety significantly influence the antimicrobial spectrum and potency. researchgate.net

For instance, compounds featuring a 3-nitro substitution have shown good activity against bacterial strains such as E. coli and P. aeruginosa. researchgate.net The antibacterial activity of these derivatives was tested against both Gram-positive (Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. researchgate.netmdpi.com Similarly, N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide (B126) derivatives have been tested against pathogenic bacteria, with some compounds showing high antibacterial action. researchgate.net

Table 1: Minimum Inhibitory Concentration (MIC) of 3-chloro-1-{4-[3-(substituted phenyl) prop-2-enoyl] phenyl}–4-(4-hydroxyphenyl) azetidin-2-one Derivatives (µg/mL)

| Compound Substituent | E. coli | P. aeruginosa | S. aureus | S. pyogenes | C. albicans | A. niger | A. clavatus |

|---|---|---|---|---|---|---|---|

| -2-Cl | 250 | 175 | 225 | 200 | >1000 | >1000 | 1000 |

| -2-OH | 150 | 200 | 200 | 225 | 750 | 500 | 500 |

| -3-NO₂ | 100 | 62.5 | 250 | 125 | 100 | 500 | 1000 |

Data sourced from Shailesh H. Shah & Pankaj S. Patel, 2015. researchgate.net

Inhibition of Biofilm Formation and Cellular Integrity Disruption

Bacterial biofilms present a significant challenge in treating infections due to their inherent resistance to antimicrobial agents. nih.gov A primary strategy for combating biofilm-related infections is to inhibit their formation. nio.res.in This can be achieved by preventing bacterial cell adhesion, reducing the production of the extracellular polymeric substance (EPS) matrix, or disrupting cell-to-cell communication, also known as quorum sensing (QS). nio.res.innih.gov

While direct studies on this compound are limited, related chloroacetamide compounds have been investigated for their mechanisms. For example, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide is suggested to act on penicillin-binding proteins, which would disrupt cell wall synthesis and lead to cell lysis, thereby compromising cellular integrity. nih.gov The inhibition of quorum sensing is another critical mechanism for preventing biofilm formation, as it disrupts the signaling pathways bacteria use to coordinate group behaviors and virulence. nih.govfrontiersin.org

Enzyme Inhibition Profiles and Molecular Targets

The structural framework of this compound derivatives makes them suitable candidates for interacting with the active sites of various enzymes, leading to their inhibition.

Aldose Reductase Inhibition and Therapeutic Relevance

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which becomes activated during hyperglycemia. nih.gov This enzyme converts glucose to sorbitol, and its over-activation is a key factor in the development of long-term diabetic complications, such as neuropathy. nih.govopenmedicinalchemistryjournal.comnih.gov Therefore, inhibiting aldose reductase is a major therapeutic strategy. openmedicinalchemistryjournal.com Research into new spirobenzopyran derivatives, synthesized using chloroacetyl chloride, has identified potent aldose reductase inhibitors (ARIs) with IC₅₀ values in the submicromolar range. openmedicinalchemistryjournal.com Effective ARIs have been shown to reverse diabetes-induced changes in nerve function and metabolism. nih.gov

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition and Antidiabetic Potential

Dipeptidyl peptidase-IV (DPP-IV) is a well-established therapeutic target for type 2 diabetes. mdpi.com This enzyme is responsible for the degradation of incretin (B1656795) hormones, which play a crucial role in regulating insulin (B600854) secretion. mdpi.com By inhibiting DPP-IV, the levels of these hormones are increased, leading to better glycemic control. nih.govnih.gov

A series of 3-chloro-2-oxo-N-(arylcarbamoyl)-2H-1-benzopyran-6-sulfonamides, which combine coumarin (B35378) and sulfonamide moieties, have been designed and synthesized as potential DPP-IV inhibitors. researchgate.net In vitro assays demonstrated that these compounds exhibit significant DPP-IV inhibitory activity, with IC₅₀ values in the micromolar range. researchgate.netsciencescholar.us

Table 2: In Vitro DPP-IV Enzyme Inhibition by 3-chloro-2-oxo-N-(arylcarbamoyl)-2H-1-benzopyran-6-sulfonamide Derivatives

| Compound | IC₅₀ (µM) |

|---|---|

| 1f | 15.55 |

| 1g | 15.85 |

| 1i | 13.95 |

| 1j | 14.48 |

| 1v | 13.45 |

| Sitagliptin (Standard) | 0.018 |

Data sourced from Vawhal, P. K., & Jadhav, S. B., 2022. researchgate.net

Cytotoxic Effects on Cancer Cell Lines and Apoptotic Pathways

Derivatives of this compound have also been investigated for their potential as anticancer agents. Studies have shown that specific structural modifications can lead to significant cytotoxic effects against various cancer cell lines.

Research on 3-chloro-azetidin-2-one resveratrol (B1683913) derivatives has indicated their potential as tools for treating human breast cancer. nih.gov Furthermore, a series of 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives have demonstrated pro-apoptotic activity against multiple cancer cell lines, including breast (MCF-7), cervical (HeLa), and colon (HCT-116) cancer cells. mdpi.com The activity of these compounds was found to be strongly dependent on the presence of a hydroxyl group in a specific position. mdpi.com The most potent compounds showed significantly higher activity against cancer cells compared to non-cancerous HaCaT cells. mdpi.com

The mechanism of action often involves the induction of apoptosis. For example, compound 24 in one study was found to induce apoptosis in cancer cells, cause a decrease in the mitochondrial membrane potential, and lead to an increase of cells in the sub-G1 phase of the cell cycle. mdpi.com Other studies on novel maleimide (B117702) derivatives have also highlighted their ability to induce apoptosis in cancer cells. nih.gov

Table 3: Cytotoxicity (IC₅₀ in µM) of Guanidine Derivatives Against Cancer and Non-Cancerous Cell Lines

| Compound | HCT-116 (Colon Cancer) | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) | HaCaT (Non-cancerous) |

|---|---|---|---|---|

| 20 | 13.2 ± 1.1 | 10.9 ± 0.9 | 14.3 ± 1.2 | 37.1 ± 2.9 |

| 24 | 12.8 ± 1.1 | 10.1 ± 0.8 | 15.2 ± 1.3 | 47.3 ± 3.8 |

| 30 | 8.0 ± 0.6 | 17.1 ± 1.4 | 18.2 ± 1.5 | 88.4 ± 7.1 |

| Cisplatin (Standard) | 11.2 ± 0.9 | 15.4 ± 1.2 | 16.8 ± 1.3 | 24.3 ± 1.9 |

Data sourced from Wujec, M., et al., 2023. mdpi.com

Cell Viability Studies

No studies investigating the effect of this compound on the viability of cell lines were identified in the public domain. Research in this area would typically involve treating various cell types, including cancer and normal cell lines, with the compound to determine its cytotoxic or cytostatic effects. Such studies are fundamental in assessing the potential of a compound for further development as a therapeutic agent.

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Induction

There is no available research on whether this compound induces the generation of reactive oxygen species (ROS) and subsequent oxidative stress in cells. Investigations into ROS production are critical for understanding a compound's mechanism of action, as an imbalance in cellular redox state can trigger various signaling pathways, including those leading to cell death.

Investigation of Apoptosis Induction Mechanisms

No literature is available that examines the pro-apoptotic potential of this compound. Such research would typically explore the molecular pathways of programmed cell death, including the activation of caspases, regulation of Bcl-2 family proteins, and DNA fragmentation, to determine if the compound can selectively eliminate harmful cells like cancer cells.

Unraveling the Agricultural Potential of this compound: A Review of Current Research

Initial investigations into the chemical compound this compound have yet to yield specific research detailing its targeted applications in agricultural science. Extensive searches of publicly available scientific literature and databases did not provide specific data on its herbicidal properties, mode of action, or environmental fate.

Advanced Analytical Techniques in the Research of 3 Chloro N,2,2 Trimethylpropanamide

Spectroscopic Characterization Methods (NMR, IR, UV-Vis, Mass Spectrometry)

The structural elucidation of a chemical compound like 3-Chloro-N,2,2-trimethylpropanamide would typically rely on a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental techniques for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR would be expected to show distinct signals for the N-methyl protons, the gem-dimethyl protons, and the chloromethyl protons, with specific chemical shifts and coupling patterns providing insight into the connectivity of the molecule. Similarly, ¹³C NMR would reveal the number of unique carbon environments.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. In the case of this compound, characteristic absorption bands would be expected for the amide C=O stretching vibration and C-H stretching vibrations of the methyl groups. The C-Cl stretching vibration would also be present at a lower frequency.

UV-Vis Spectroscopy: This technique provides information about the electronic transitions within a molecule. For a saturated amide like this compound, significant absorption in the UV-Vis region would not be expected unless chromophoric impurities are present.

Mass Spectrometry (MS): MS is a powerful tool for determining the molecular weight and fragmentation pattern of a compound, which aids in its identification. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, as well as fragment ions resulting from the cleavage of bonds within the molecule. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would also be observable in the mass spectrum.

Chromatographic Separation and Purity Assessment (HPLC, GC)

Chromatographic techniques are essential for separating the compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and quantification of compounds in a mixture. A suitable HPLC method for this compound would involve selecting an appropriate stationary phase (e.g., C18) and mobile phase to achieve good separation from any starting materials, by-products, or degradation products.

Gas Chromatography (GC): For volatile and thermally stable compounds like this compound, GC is an effective method for purity assessment. The choice of a suitable column and temperature program would be critical for separating the compound from any volatile impurities.

Elemental Analysis and Microanalysis Techniques

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, chlorine, and oxygen) in the compound. This experimental data is then compared with the theoretical values calculated from the molecular formula (C₆H₁₂ClNO) to confirm the empirical formula and assess the purity of the sample.

Without access to published research data, any further discussion on the specific experimental values and detailed findings for this compound would be speculative. The scientific community awaits the publication of research that includes the comprehensive analytical characterization of this compound.

Future Directions and Research Gaps

Exploration of Novel Synthetic Pathways and Catalytic Methods

The synthesis of chloroacetamides, including structures related to 3-Chloro-N,2,2-trimethylpropanamide, often relies on established methods such as the reaction of an amine with an acyl chloride. For instance, a common approach involves the condensation of an appropriate amine with chloroacetyl chloride. mdpi.com A specific synthesis for a related compound, 3-chloro-N-(2-chlorophenyl)methyl-N-hydroxy-2,2-dimethylpropanamide, involves reacting N-(2-chlorophenylmethyl)hydroxylamine with 3-chloro-2,2-dimethylpropionyl chloride in the presence of pyridine. prepchem.com

Future research should prioritize the development of more efficient, sustainable, and cost-effective synthetic routes. A key area for exploration is the use of novel catalytic systems. Current methods for synthesizing related chloro-compounds have employed various catalysts, from phase-transfer catalysts like quaternary ammonium (B1175870) salts to solid base catalytic systems. google.comgoogle.com The goal is to improve reaction yields, minimize the formation of byproducts, and simplify purification processes. Investigating stereoselective catalytic methods could also be crucial, particularly if specific stereoisomers are found to possess enhanced biological activity, a phenomenon observed in herbicides like metolachlor. researchgate.net

| Catalytic Approach | Catalyst Example | Target Compound/Class | Potential Advantages |

| Phase-Transfer Catalysis | Quaternary Ammonium Salts (e.g., Benzyl-triethylammonium chloride) | 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride | Mild reaction conditions, simple equipment, high yield. google.com |

| Solid Base Catalysis | Composite catalysts (e.g., ZnO/K2CO3) | 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride | Easy control of pH, few side reactions, high product purity. google.com |

| Amine Catalysis | Pyridine | 3-chloro-N-(2-chlorophenyl)methyl-N-hydroxy-2,2-dimethylpropanamide | Facilitates acylation of hydroxylamines. prepchem.com |

| Enzyme-Mediated Synthesis | (Future Prospect) | Chloroacetamides | High selectivity, environmentally benign conditions, potential for chiral synthesis. |

Further research into flow chemistry and microwave-assisted synthesis could also offer significant advantages, enabling better reaction control, scalability, and reduced energy consumption.

Development of More Potent and Selective Biological Agents

Chloroacetamides are recognized for their biological activity, which is often attributed to their ability to alkylate essential biomolecules, particularly those containing thiol groups like glutathione (B108866) and certain enzymes. researchgate.netnih.gov This mechanism is the basis for the herbicidal action of many commercial chloroacetamide compounds, which inhibit the synthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants. researchgate.netcambridge.org This class of compounds has also demonstrated antimicrobial properties. mdpi.comresearchgate.net

The development of future biological agents based on the this compound scaffold should focus on enhancing potency and, crucially, selectivity. Research indicates that molecular structure, including the nature and position of substituents, plays a decisive role in both herbicidal efficacy and antimicrobial spectrum. researchgate.netnih.gov Lipophilicity is a key factor that governs the ability of these compounds to cross cell membranes. researchgate.net

Future work should involve the synthesis and screening of a diverse library of analogues of this compound. By systematically modifying the N-substituent and other parts of the molecule, it may be possible to develop compounds with:

Enhanced Herbicidal Activity: Targeting specific weed species while ensuring crop safety.

Novel Antimicrobial Properties: Creating agents effective against resistant strains of bacteria and fungi by optimizing structural features for target specificity. mdpi.comresearchgate.net

Potential Anticancer Activity: The alkylating nature of chloroacetanilides makes them interesting candidates for evaluation as potential anticancer agents, a research avenue that remains largely unexplored. researchgate.net

| Compound Class/Derivative | Observed/Potential Biological Activity | Key Structural Features | Reference |

| N-Aryl Chloroacetamides | Herbicidal, Antimicrobial | Phenyl ring substituents influence lipophilicity and activity spectrum. | researchgate.net |

| 3-Chloro Monocyclic β-lactams | Antibacterial, Antimicrobial, Anticonvulsant | The strained β-lactam ring is a key pharmacophore. | mdpi.com |

| Thiazolyl Ketone Peptidics | Protease Inhibition (e.g., SARS-CoV 3CLpro) | Peptidic structure with a reactive ketone "warhead". | nih.gov |

| Coumarin-Sulfonamides | Enzyme Inhibition (e.g., DPP-IV) | Hybrid structure combining two bioactive scaffolds. | researchgate.net |

Comprehensive Environmental and Ecotoxicological Studies

The widespread use of structurally related chloroacetamide herbicides necessitates a thorough understanding of the environmental fate and ecotoxicological profile of any new analogue, including this compound. cambridge.org Research has shown that chloroacetamides can be transformed in the environment through microbial action, and their metabolites can be highly mobile in soil and water systems. acs.org For some related compounds, metabolites can constitute a significant percentage of the total residue found in surface and groundwater. acs.org

Future research must include comprehensive studies to:

Characterize Biodegradation Pathways: Identify the primary microbial and abiotic degradation pathways for this compound in various environmental compartments (soil, water, sediment).

Identify and Assess Metabolites: Determine the chemical structures of major degradation products and evaluate their potential toxicity and persistence. Dichloroacetamide safeners, which are structurally similar, can sometimes transform into more toxic products. acs.org

Evaluate Ecotoxicity: Conduct standardized tests to assess the acute and chronic toxicity of the parent compound and its key metabolites on non-target organisms, including aquatic life (algae, invertebrates, fish), soil organisms (earthworms, microbes), and beneficial insects.

Assess Bioaccumulation Potential: Determine the potential for this compound to accumulate in living organisms. Studies on the related compound 3-chloro-1,2-propanediol (B139630) have shown its persistence in specific organs in rats. nih.gov

A proactive approach to environmental assessment is critical to ensure that the development of new, effective compounds does not lead to unintended ecological consequences.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of computational tools, particularly artificial intelligence (AI) and machine learning (ML), represents a transformative frontier in chemical research. These technologies can significantly accelerate the discovery and optimization of novel compounds derived from the this compound scaffold.

Future research efforts should leverage AI and ML for:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Develop robust QSAR models to predict the biological activity (e.g., herbicidal, antimicrobial) of virtual compounds based on their molecular descriptors. This allows for the rapid screening of large virtual libraries to identify the most promising candidates for synthesis. nih.gov

ADME/Tox Prediction: Utilize machine learning algorithms to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of new analogues. This computational pre-screening, as demonstrated in the design of other complex molecules, can help eliminate compounds with unfavorable profiles early in the development process, saving time and resources. researchgate.net

De Novo Drug Design: Employ generative AI models to design entirely new molecules with desired properties. By learning from existing data on active chloroacetamides, these models can propose novel structures optimized for high potency, selectivity, and favorable environmental profiles.

Synthetic Pathway Prediction: Use AI tools to retrospectively analyze complex molecules and propose novel and efficient synthetic routes, potentially identifying new catalytic methods or more efficient reaction sequences.

By combining computational predictions with empirical laboratory validation, the research and development cycle for new, effective, and safe chemical agents can be made significantly more efficient and targeted.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Chloro-N,2,2-trimethylpropanamide, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves reacting a substituted aniline derivative with 2,2-dimethylpropanoyl chloride under anhydrous conditions. A base such as triethylamine is used to neutralize HCl byproducts. Key steps include:

- Reagent Ratios : Stoichiometric equivalence between the amine and acyl chloride (1:1 molar ratio) to minimize side reactions .

- Solvent Choice : Dichloromethane (DCM) or dimethylformamide (DMF) under nitrogen atmosphere to prevent hydrolysis of the acyl chloride .

- Purification : Column chromatography or recrystallization using solvents like ethyl acetate/hexane mixtures to achieve >95% purity .

- Optimization : Temperature control (0–25°C) during reagent addition improves yield. Scaling up requires continuous flow reactors for efficient mixing and heat dissipation .

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra confirm substituent positions. For example, the methyl groups on the propanamide moiety appear as singlets (δ 1.2–1.5 ppm), while the chloro group affects neighboring proton shifts .

- Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~680 cm⁻¹ (C-Cl stretch) validate functional groups .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% recommended for biological assays) .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 211.69 for C₁₁H₁₄ClNO) confirm molecular weight .

Advanced Research Questions

Q. How can computational methods and X-ray crystallography resolve ambiguities in the three-dimensional conformation of this compound?

- Methodological Answer :

- X-ray Crystallography : Single-crystal analysis provides bond lengths (e.g., C-Cl = 1.74–1.78 Å) and torsional angles. For example, the dihedral angle between the amide and aryl groups influences steric interactions .

- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) basis sets to predict electronic properties (e.g., dipole moments, HOMO-LUMO gaps) and compare with experimental data .

- Contradiction Resolution : Discrepancies between computational and experimental data may arise from crystal packing effects. Use Hirshfeld surface analysis to assess intermolecular interactions .

Q. What strategies address contradictory biological activity data observed in different in vitro models for this compound?

- Methodological Answer :

- Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and normalize results to positive controls (e.g., doxorubicin for IC₅₀ comparisons) .

- Metabolic Stability Testing : Incubate the compound with liver microsomes to assess degradation rates, which may explain variability in activity .

- Structural Analog Comparison : Test derivatives (e.g., 3-Chloro-N-(3-ethylphenyl)propanamide) to isolate the impact of substituents on bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.